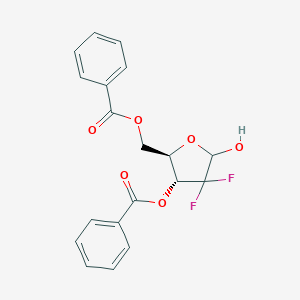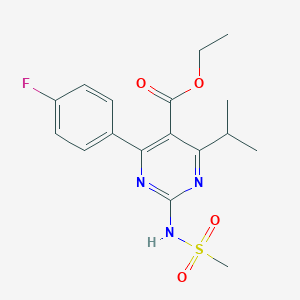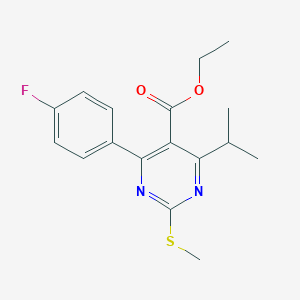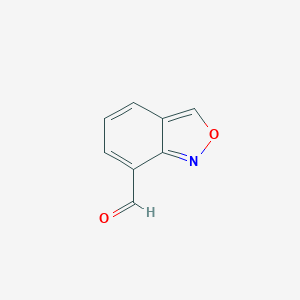![molecular formula C8H12N2O2 B021935 (3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 19943-29-4](/img/structure/B21935.png)
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of pyrrolopyrazines, which are known for their diverse biological activities.
Scientific Research Applications
Biologically Active Metabolites in Actinobacteria
A study by (Sobolevskaya et al., 2008) explored the isolation of compounds from the actinobacterium Streptomyces sp. GW 33/1593. Among these compounds was a cyclic dipeptide related to the specified chemical structure. This compound showed cytotoxic activity against the embryos of the sea urchin Strongylocentrotus intermedius, highlighting its potential biological activity.
Bioactive Metabolites from Streptomyces
In another research, (Solecka et al., 2018) isolated a new metabolite from Streptomyces sp. 8812, structurally similar to the compound . This study conducted a broad screening of its biological activities, including antibacterial, antifungal, and antiproliferative activities, as well as free-radical scavenging. The compound's discovery from natural sources and its wide range of potential applications are noteworthy.
Algicidal Compounds from Bacillus
Research by (Li et al., 2014) focused on Bacillus sp. Lzh-5, which produces algicidal compounds. Among these compounds were ones structurally similar to the chemical of interest, showing significant algicidal activity against Microcystis aeruginosa. This study provides insight into the potential use of such compounds in controlling cyanobacterial blooms.
Antibiofilm Effects of Nocardiopsis Compounds
A study by (Rajivgandhi et al., 2018) investigated compounds extracted from Nocardiopsis sp. against biofilm-forming Gram-negative bacteria. The compound related to the specified chemical structure showed effectiveness in inhibiting bacterial biofilm formation and reducing the viability of preformed biofilms. This indicates its potential application in treating urinary tract infections caused by Gram-negative bacteria.
Chemical Synthesis and Characterization
Another aspect of research is focused on the chemical synthesis and characterization of this compound. For instance, (Haidukevich et al., 2019) discussed methods for obtaining 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a compound with a wide range of biological effects. The study details the synthesis process and provides insights into the compound's structure and potential applications.
properties
CAS RN |
19943-29-4 |
|---|---|
Product Name |
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m0/s1 |
InChI Key |
WSLYCILIEOFQPK-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N1 |
SMILES |
CC1C(=O)N2CCCC2C(=O)N1 |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1 |
synonyms |
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methyl-, (3S,8aR)- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



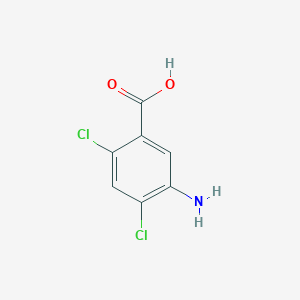

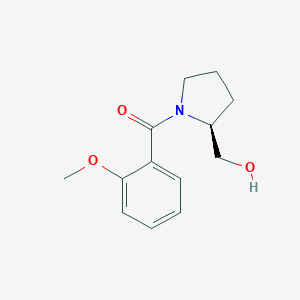
![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
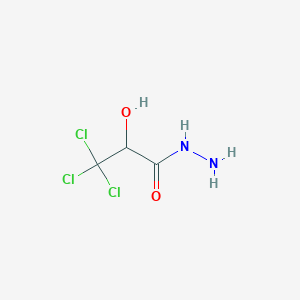
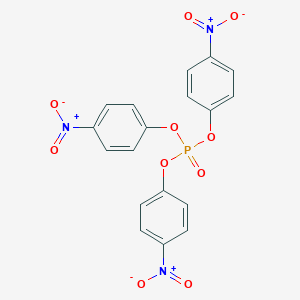
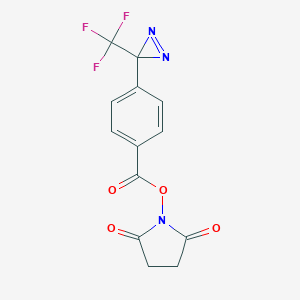
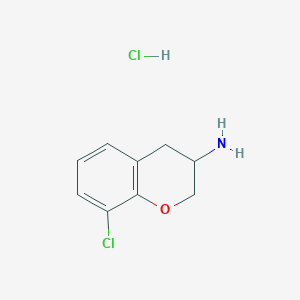
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)
